6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one

概要

説明

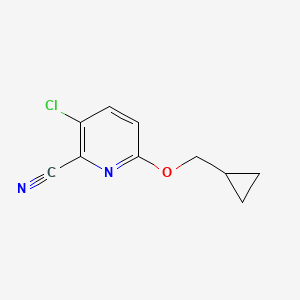

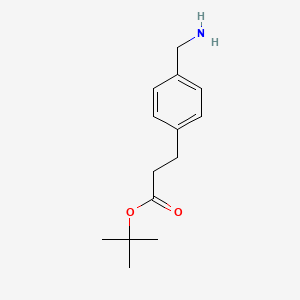

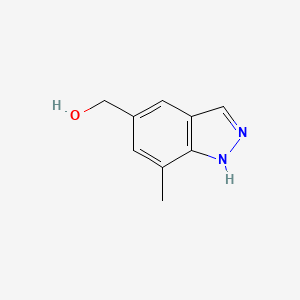

6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one is a compound with the linear formula C9H7F3N2O . It belongs to the class of nitrogen-containing heterocyclic compounds and is a core structural component in various biologically active compounds . It is also known as a focal adhesion kinase (FAK) inhibitor .

Synthesis Analysis

The synthesis of 2,3-dihydroquinazolin-4-one (DHQ) derivatives, including this compound, has been developed over the past decades . One of the synthetic methods involves the Michael addition of the amino group of the anthranilamide to the triple bond of the ketoalkyne, generating an enaminone intermediate. This intermediate undergoes acid-catalyzed intramolecular cyclization with subsequent C-C bond cleavage to afford the final product .Molecular Structure Analysis

The molecular structure of this compound comprises one benzene and one pyrimidine ring . The compound is a light yellow crystalline solid .Chemical Reactions Analysis

Quinazoline derivatives, including this compound, have been found to exhibit a broad range of medicinal activities. These activities are attributed to the presence of a lone electron pair in the sp2 hybridized orbital of the nitrogen atom in the azomethine group (C=N) .Physical And Chemical Properties Analysis

This compound is a solid compound with a molecular weight of 216.16 . It should be stored in a dark place, sealed in dry conditions, and at room temperature .科学的研究の応用

Implications in Medicinal Chemistry

Quinazoline derivatives, including structures similar to 6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one, have demonstrated a wide spectrum of biological activities, making them significant in medicinal chemistry. The quinazoline nucleus's stability encourages the introduction of various bioactive moieties, leading to potential medicinal agents. These derivatives have exhibited antibacterial activity against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. Their applications extend beyond antibacterial properties to encompass anticancer, anti-inflammatory, and antimalarial activities, showcasing their potential as versatile lead molecules in drug development (Tiwary et al., 2016).

Applications in Optoelectronics

The quinazoline scaffold has also found applications in the field of optoelectronics. Research on quinazoline derivatives for their use in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors has been significant. These compounds are integral to creating novel optoelectronic materials due to their incorporation into π-extended conjugated systems, offering potential for organic light-emitting diodes (OLEDs), colorimetric pH sensors, and nonlinear optical materials (Lipunova et al., 2018).

Anticancer Properties

Quinazoline derivatives have been recognized for their anticancer properties, targeting various cancer cell lines and mechanisms. Their ability to inhibit key proteins like EGFR and modulate pathways relevant to cancer progression is noteworthy. The structural diversity of patented quinazoline compounds underscores their importance in the development of new anticancer drugs, targeting a wide array of proteins beyond EGFR and suggesting their role in overcoming antibiotic resistance and cancer treatment challenges (Ravez et al., 2015).

Synthetic Chemistry Advances

Advancements in the synthetic chemistry of quinazolines highlight the importance of designing novel quinazolines through eco-friendly, mild, and atom-efficient multi-component synthetic strategies. These strategies have paved the way for exploring the therapeutic and industrial applications of quinazolines, underscoring their significance in future research endeavors (Faisal & Saeed, 2021).

作用機序

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures in case of ingestion or skin contact .

将来の方向性

Given the significant biological activities of quinazolinone derivatives, future research could focus on further exploring the therapeutic potential of these compounds. This includes developing new synthetic methods to generate a greater number of biologically active candidates, as well as conducting detailed biological investigations of these compounds .

特性

IUPAC Name |

6-(trifluoromethyl)-2,3-dihydro-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2O/c10-9(11,12)5-1-2-7-6(3-5)8(15)14-4-13-7/h1-3,13H,4H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALQKGASHPRXHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1NC2=C(C=C(C=C2)C(F)(F)F)C(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601223497 | |

| Record name | 2,3-Dihydro-6-(trifluoromethyl)-4(1H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601223497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1220040-27-6 | |

| Record name | 2,3-Dihydro-6-(trifluoromethyl)-4(1H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220040-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-6-(trifluoromethyl)-4(1H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601223497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]butanoic acid](/img/structure/B3365316.png)

![6-Iodo-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B3365344.png)

![1-(4-Fluorophenyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid](/img/structure/B3365396.png)

![3-{[3-(Aminomethyl)phenyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B3365412.png)

![3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide](/img/structure/B3365413.png)